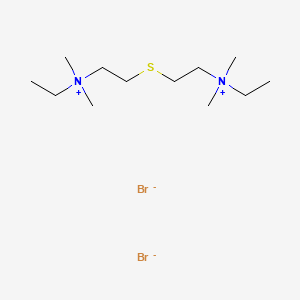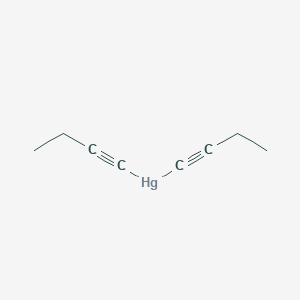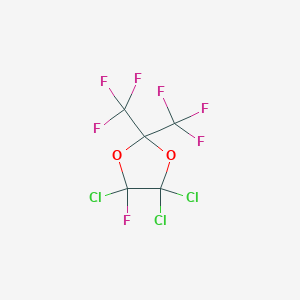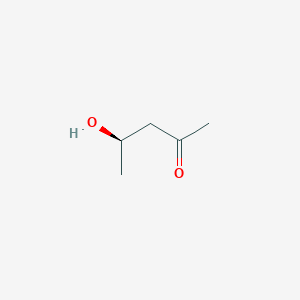![molecular formula C13H22O5 B14507409 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate CAS No. 62885-65-8](/img/structure/B14507409.png)
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is a chemical compound known for its unique spirocyclic structure This compound features a 1,4-dioxaspiro[45]decane moiety, which is a bicyclic system containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of 2-acetylcyclohexanone as a starting material. The process involves the formation of an ethylene ketal, followed by hydrazone formation and iodination. The resulting iodoalkene undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have pharmacological properties, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
Uniqueness
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is unique due to its combination of the hydroxyethyl and propanoate groups with the spirocyclic structure
Propriétés
Numéro CAS |
62885-65-8 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C13H22O5/c14-7-8-16-12(15)5-4-11-3-1-2-6-13(11)17-9-10-18-13/h11,14H,1-10H2 |
Clé InChI |
WNMYMSCXJMFOGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)CCC(=O)OCCO)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


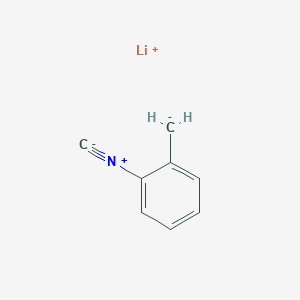
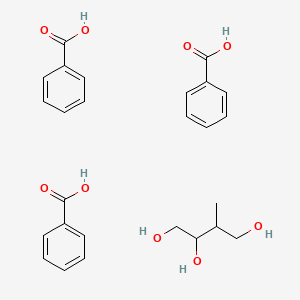
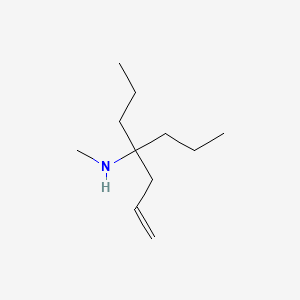
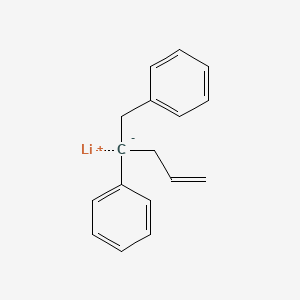
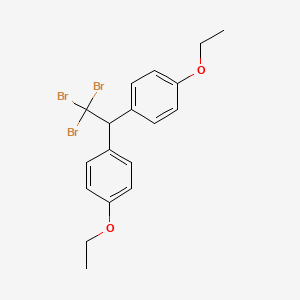
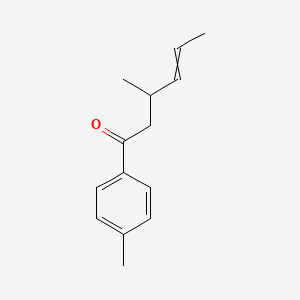
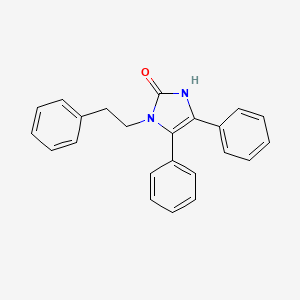

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
